molecular formula C8H7NO B037814 o-Tolyl isocyanate CAS No. 614-68-6

o-Tolyl isocyanate

Cat. No.: B037814
CAS No.: 614-68-6
M. Wt: 133.15 g/mol
InChI Key: VAYMIYBJLRRIFR-UHFFFAOYSA-N
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Description

o-Tolyl isocyanate, also known as 2-methylphenyl isocyanate, is an organic compound with the molecular formula C8H7NO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in the synthesis of various organic materials, including pharmaceuticals, agrochemicals, and polymers .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

o-Tolyl isocyanate, like other isocyanates, is known for its high reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues This reactivity allows it to interact with various biomolecules, potentially influencing biochemical reactions

Cellular Effects

For instance, they can regulate transcription factors, signaling pathways, cell cycle, and apoptosis . It’s plausible that this compound may have similar effects, but specific studies are needed to confirm this.

Molecular Mechanism

Isocyanates are electrophiles and are reactive towards a variety of nucleophiles including alcohols and amines . This suggests that this compound could potentially form urethane linkages when treated with an alcohol, or interact with amines to form urea/amide or thioamide derivatives

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is sensitive to moisture , which could potentially affect its stability and degradation over time.

Metabolic Pathways

Isocyanates are generally produced from amines by phosgenation , suggesting that this compound could be involved in similar pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Tolyl isocyanate can be synthesized through several methods. One common method involves the reaction of o-toluidine with phosgene. The reaction proceeds as follows: [ \text{o-Toluidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

The reaction is typically carried out in an inert solvent such as toluene, under controlled temperature conditions to ensure safety and maximize yield .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale phosgenation processes. The process involves the continuous addition of phosgene to a solution of o-toluidine in an inert solvent, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: o-Tolyl isocyanate undergoes various chemical reactions, including:

    Addition Reactions: Reacts with alcohols to form urethanes.

    Substitution Reactions: Reacts with amines to form ureas.

    Hydrolysis: Reacts with water to form o-toluidine and carbon dioxide.

Common Reagents and Conditions:

Major Products Formed:

    Urethanes: Formed from reactions with alcohols.

    Ureas: Formed from reactions with amines.

    o-Toluidine and Carbon Dioxide: Formed from hydrolysis

Scientific Research Applications

o-Tolyl isocyanate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the position of the isocyanate group on the ortho position relative to the methyl group. This positioning influences its reactivity and the types of derivatives it can form, making it distinct from its meta and para counterparts .

Properties

IUPAC Name

1-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-7-4-2-3-5-8(7)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYMIYBJLRRIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052286
Record name 1-Isocyanato-2-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-68-6
Record name 2-Methylphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-68-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-isocyanato-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-isocyanato-2-methyl-
Source EPA Chemicals under the TSCA
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Record name 1-Isocyanato-2-methylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-tolyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.446
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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